4-Amino-3-[(2-methylpropyl)amino]benzoic acid
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Overview
Description
4-Amino-3-[(2-methylpropyl)amino]benzoic acid is an organic compound with a complex structure that includes an amino group, a benzoic acid moiety, and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(2-methylpropyl)amino]benzoic acid typically involves multiple steps. One common method starts with the nitration of a benzoic acid derivative, followed by reduction to introduce the amino group. The 2-methylpropyl group can be introduced through a Friedel-Crafts alkylation reaction. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(2-methylpropyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can regenerate the amino group .
Scientific Research Applications
4-Amino-3-[(2-methylpropyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(2-methylpropyl)amino]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar functional groups but lacking the 2-methylpropyl group.
3-Amino-4-methylbenzoic acid: Another analog with a different substitution pattern on the aromatic ring.
Uniqueness
4-Amino-3-[(2-methylpropyl)amino]benzoic acid is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-amino-3-(2-methylpropylamino)benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10-5-8(11(14)15)3-4-9(10)12/h3-5,7,13H,6,12H2,1-2H3,(H,14,15) |
InChI Key |
RFRMHAVHMHZGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)C(=O)O)N |
Origin of Product |
United States |
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